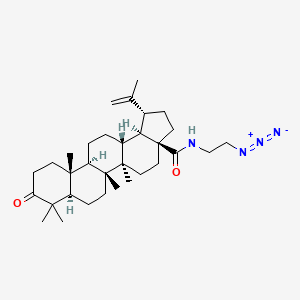

N-2-Azidoethyl betulonamide

Description

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDYQHIFHAUHJG-GKMZBMDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-2-Azidoethyl Betulonamide from Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-2-Azidoethyl betulonamide, a derivative of betulinic acid, which is a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of biological activities, including antitumor and antiviral properties.[1] The introduction of an azidoethylamide moiety at the C-28 position of the betulonic acid scaffold is a strategic modification aimed at creating a versatile intermediate for further derivatization, such as through "click chemistry," to explore new structure-activity relationships.

This document outlines a three-step synthesis commencing with the oxidation of betulinic acid to betulonic acid, followed by the preparation of the key reagent, 2-azidoethylamine (B148788), and culminating in the amidation of betulonic acid to yield the target compound. Detailed experimental protocols, representative quantitative data, and workflow visualizations are provided to assist researchers in the practical application of this synthetic route.

Overall Synthetic Pathway

The synthesis of this compound from betulinic acid can be conceptually divided into three main stages:

-

Oxidation of Betulinic Acid: The initial step involves the selective oxidation of the C-3 hydroxyl group of betulinic acid to a ketone, yielding betulonic acid.

-

Synthesis of 2-Azidoethylamine: The amine coupling partner is synthesized from a commercially available precursor, 2-bromoethylamine (B90993) hydrobromide, via nucleophilic substitution with sodium azide (B81097).

-

Amidation of Betulonic Acid: The final step is the formation of the amide bond between the C-28 carboxylic acid of betulonic acid and the synthesized 2-azidoethylamine.

Experimental Protocols

Step 1: Oxidation of Betulinic Acid to Betulonic Acid

This protocol is adapted from a method for the selective oxidation of betulin.[1] It utilizes potassium dichromate and sulfuric acid on an alumina (B75360) support for an efficient and high-yielding conversion.

Materials:

-

Betulinic Acid

-

Potassium Dichromate (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Alumina (Al₂O₃), granular

-

Acetone

-

Distilled Water

Procedure:

-

Preparation of the Oxidant on Alumina:

-

In a fume hood, treat 9.2 g of granular alumina with a solution of 3 g (10 mmol) of potassium dichromate in 20 mL of distilled water.

-

Slowly add 5 mL of concentrated sulfuric acid to the alumina slurry with stirring.

-

-

Reaction Setup:

-

In a separate flask, prepare a suspension of 1.5 g (3.3 mmol) of betulinic acid in 140 mL of acetone. Sonication can be used to achieve a fine dispersion.

-

-

Oxidation Reaction:

-

Add the prepared oxidant on "wet" alumina to the betulinic acid suspension.

-

Stir the reaction mixture vigorously at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, filter the mixture to remove the alumina and inorganic residues.

-

Add 500 mL of distilled water to the filtrate.

-

The precipitated product, betulonic acid, is collected by vacuum filtration, washed with distilled water until the filtrate is neutral, and dried under vacuum.

-

Representative Data for Step 1

| Parameter | Value | Reference |

| Yield | 90-98% | [1] |

| Melting Point | 275-278 °C | Literature Value |

| Appearance | White to off-white solid | General Observation |

Step 2: Synthesis of 2-Azidoethylamine

This procedure outlines the synthesis of 2-azidoethylamine from 2-bromoethylamine hydrobromide via a nucleophilic substitution reaction with sodium azide.[2]

Materials:

-

2-Bromoethylamine hydrobromide

-

Sodium Azide (NaN₃)

-

10 N Sodium Hydroxide (NaOH) solution

-

Ethyl ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Distilled Water

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 10.1 g (49.3 mmol) of 2-bromoethylamine hydrobromide and 8.01 g (123.2 mmol) of sodium azide in 30 mL of distilled water.

-

-

Reaction:

-

Stir the mixture in an oil bath at 90 °C for at least 18 hours. It is advisable to protect the reaction from light.

-

-

Work-up and Extraction:

-

After cooling the reaction mixture to room temperature, adjust the pH to >11 using a 10 N NaOH solution.

-

Stir the basic solution for 30 minutes.

-

Extract the aqueous layer three times with ethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the sodium sulfate and remove the ethyl ether under reduced pressure using a rotary evaporator to yield 2-azidoethylamine as an oil.

-

Representative Data for Step 2

| Parameter | Value | Reference |

| Yield | ~34% | [2] |

| Appearance | Brownish oil | [2] |

| ¹H NMR (CDCl₃) | δ 3.37 (t, 2H), 2.88 (t, 2H) | [2] |

Step 3: Amidation of Betulonic Acid with 2-Azidoethylamine

This protocol involves the conversion of betulonic acid to its acyl chloride, followed by reaction with 2-azidoethylamine to form the final amide product.[3]

Materials:

-

Betulonic Acid

-

Oxalyl Chloride ((COCl)₂)

-

Dry Dichloromethane (B109758) (DCM)

-

2-Azidoethylamine

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

Formation of Betulonic Acid Chloride:

-

In a dry flask under an inert atmosphere, dissolve 0.25 g (0.55 mmol) of betulonic acid in 8 mL of dry dichloromethane.

-

Add 0.07 mL (0.83 mmol) of oxalyl chloride to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the dichloromethane and excess oxalyl chloride under reduced pressure.

-

Add 6 mL of cyclohexane and remove it under reduced pressure. Repeat this step to ensure complete removal of residual oxalyl chloride, yielding crude betulonic acid chloride.

-

-

Amidation Reaction:

-

Dissolve the crude betulonic acid chloride in 6 mL of dry dichloromethane.

-

In a separate flask, dissolve an equimolar amount of 2-azidoethylamine (synthesized in Step 2) and a slight excess of triethylamine in dry dichloromethane.

-

Slowly add the solution of 2-azidoethylamine and triethylamine to the stirred solution of betulonic acid chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Representative Data for Step 3

| Parameter | Value | Reference |

| Yield | 70-80% (typical for similar amidations) | [3] |

| Appearance | White to off-white solid | Expected |

| Spectroscopic Data | To be determined by ¹H NMR, ¹³C NMR, IR, and MS | - |

Visualized Experimental Workflows

Step 1: Oxidation Workflow

Step 3: Amidation Workflow

References

A Technical Guide to the Spectroscopic Characterization of N-2-Azidoethyl Betulonamide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

N-2-Azidoethyl betulonamide possesses the molecular formula C₃₂H₅₀N₄O₂ and a molecular weight of approximately 522.77 g/mol .[1][2] Its structure consists of the rigid pentacyclic lupane (B1675458) skeleton of betulonic acid, with an N-2-azidoethyl group attached via an amide linkage at the C-28 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on published data for betulonic acid and its derivatives.[3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.74 | s | 1H | H-29a (exocyclic methylene) |

| ~4.61 | s | 1H | H-29b (exocyclic methylene) |

| ~3.50 - 3.60 | m | 2H | -CH₂-N₃ (azidoethyl) |

| ~3.30 - 3.40 | m | 2H | -NH-CH₂- (azidoethyl) |

| ~3.00 | m | 1H | H-19 |

| ~2.40 - 2.50 | m | 2H | H-2 |

| ~1.90 - 2.10 | m | 1H | H-13 |

| ~1.69 | s | 3H | H-30 (isopropenyl methyl) |

| ~0.80 - 1.10 | multiple s | 15H | 5 x CH₃ (C-23, C-24, C-25, C-26, C-27) |

| Other triterpene core protons | m | ~18H | Overlapping signals of the pentacyclic core |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~218 | C=O | C-3 (ketone) |

| ~176 | C=O | C-28 (amide carbonyl) |

| ~150 | C | C-20 (quaternary alkene) |

| ~109.8 | CH₂ | C-29 (exocyclic methylene) |

| ~50-55 | CH₂, CH | Various carbons in the pentacyclic core |

| ~50.5 | CH₂ | -CH₂-N₃ (azidoethyl) |

| ~40-50 | C, CH | Various carbons in the pentacyclic core |

| ~39.5 | CH₂ | -NH-CH₂- (azidoethyl) |

| ~14-22 | CH₃ | Methyl groups (C-23, C-24, C-25, C-26, C-27, C-30) |

| Other triterpene core carbons | C, CH, CH₂ | Signals of the pentacyclic core |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (amide) |

| ~2945, 2870 | Strong | C-H stretch (aliphatic) |

| ~2100 | Strong | N₃ stretch (azide) |

| ~1705 | Strong | C=O stretch (C-3 ketone) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1640 | Medium | C=C stretch (exocyclic double bond) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~885 | Strong | =C-H bend (exocyclic methylene) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Formation |

| ~523.4 | [M+H]⁺ |

| ~545.4 | [M+Na]⁺ |

| ~495.4 | [M+H-N₂]⁺ |

Experimental Protocols

The synthesis and characterization of this compound would follow established procedures for the derivatization of betulonic acid.[3][5][9]

3.1 Synthesis of this compound

The synthesis is typically a two-step process involving the preparation of betulonic acid followed by amidation.

-

Step 1: Oxidation of Betulin to Betulonic Acid

-

Betulin is oxidized using an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) to yield betulonic acid.[3] The product is then purified by column chromatography.

-

-

Step 2: Amidation of Betulonic Acid

-

Betulonic acid is dissolved in a dry aprotic solvent such as dichloromethane (B109758) (DCM).

-

An activating agent for the carboxylic acid, such as oxalyl chloride or a carbodiimide (B86325) coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), is added to the solution.[1][10] If using oxalyl chloride, the reaction is typically run at room temperature until the acid is converted to the acid chloride.

-

In a separate flask, 2-azidoethylamine (B148788) is dissolved in DCM, often with a non-nucleophilic base like triethylamine (B128534) (TEA) to act as an acid scavenger.

-

The activated betulonic acid solution is then added dropwise to the 2-azidoethylamine solution at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

3.2 Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

- 1. Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epic.awi.de [epic.awi.de]

- 5. nioch.nsc.ru [nioch.nsc.ru]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Solubility and stability of N-2-Azidoethyl betulonamide in different solvents.

Solubility and Stability of N-2-Azidoethyl Betulonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including anticancer properties.[1] A significant challenge in the development of betulinic acid and its derivatives as therapeutic agents is their low aqueous solubility, which can limit bioavailability. The addition of the N-2-azidoethyl group is intended to modify the physicochemical properties of the parent molecule, potentially influencing its solubility, stability, and biological activity. This guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The introduction of the azidoethylamide functional group at the C-28 position of the betulonic acid scaffold is expected to influence its polarity and hydrogen bonding capabilities. While the large triterpenoid core remains highly lipophilic, the amide and azide (B81097) functionalities introduce polar characteristics.

Solubility Profile

Betulinic acid, the parent compound, exhibits very low water solubility (approximately 0.02 µg/mL). Its solubility is significantly better in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is anticipated that this compound will follow a similar trend.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The dominant feature is the large, nonpolar triterpenoid skeleton. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water; physiological pH is unlikely to significantly ionize the molecule to enhance solubility. |

| Ethanol | Moderate | The hydroxyl group of ethanol can interact with the polar groups of the molecule. |

| Methanol | Moderate | Similar to ethanol, offers polarity to interact with the amide and azide groups. |

| Dimethyl Sulfoxide (DMSO) | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dichloromethane (DCM) | Moderate to High | A non-polar organic solvent that should effectively solvate the lipophilic core. |

| Acetone | Moderate | A polar aprotic solvent that can interact with the functional groups. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, both kinetic and thermodynamic assays are recommended.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][3]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: Rapidly add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the solubility of a compound at equilibrium and is not influenced by the dissolution rate.[4][5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvent of interest (e.g., water, PBS, ethanol).

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. The primary points of potential degradation are the azide and amide functional groups, which can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

HPLC-Based Stability Assessment

A stability-indicating HPLC method is essential to separate the intact drug from any potential degradants.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradation products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is a common starting point.

-

Forced Degradation Studies: Expose solutions of the compound to stress conditions to intentionally generate degradation products.[6] This helps to validate the specificity of the analytical method.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Solid compound and solution at 60°C for 48 hours.

-

Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples by HPLC-UV at regular intervals.

-

Data Analysis: Calculate the percentage of the remaining intact compound at each time point. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak.

Table 2: Typical Conditions for Forced Degradation Studies

| Condition | Reagent/Setting | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Oven | 60°C | 48 hours |

| Photolytic | UV Lamp (254 nm) | Room Temperature | 24 hours |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. scribd.com [scribd.com]

The Therapeutic Potential of Betulonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the oxidation of betulinic acid, has emerged as a promising scaffold in medicinal chemistry. Its structural modifications have yielded a plethora of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on betulonic acid derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of betulonic acid have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[1] Modifications at the C-28 position of the betulonic acid backbone have been a key strategy in enhancing this anticancer potential.[1][2]

In Vitro Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various betulonic acid derivatives against several human cancer cell lines. These values highlight the potency and selectivity of these compounds.

Table 1: Cytotoxicity of C-28 Modified Betulonic Acid Derivatives [1]

| Compound | MGC-803 (Gastric) IC50 (μM) | PC3 (Prostate) IC50 (μM) | Bcap-37 (Breast) IC50 (μM) | A375 (Melanoma) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |

| 3k | 3.6 | 5.6 | 4.2 | 7.8 | 5.2 |

Data from a study on twenty-five newly synthesized C-28 derivatives of betulonic acid.

Table 2: Cytotoxicity of Betulonic Acid-Diazine Derivatives [2][3]

| Compound | MCF-7 (Breast) IC50 (μM) |

| BoA2C | 3.39 |

This compound showed lower cytotoxicity against the normal MDCK cell line, indicating some level of selectivity.[2][3]

Table 3: Cytotoxicity of Betulonic Acid Amides [4]

| Compound | MT-4 (Leukemia) ID50 (µg/mL) | MOLT-4 (Leukemia) ID50 (µg/mL) | CEM (Leukemia) ID50 (µg/mL) | Hep G2 (Liver) ID50 (µg/mL) |

| Amide I (A-D) | 4.2 - 32.0 | 4.2 - 32.0 | 4.2 - 32.0 | 4.2 - 32.0 |

ID50 represents the dose that causes 50% inhibition of cell growth.[4]

Anti-inflammatory Activity

Betulonic acid and its derivatives have shown potential in modulating inflammatory responses. Their mechanisms of action include the inhibition of key inflammatory mediators such as nitric oxide (NO) and the regulation of inflammatory signaling pathways like NF-κB.[5][6]

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of betulonic acid derivatives has been quantified by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 4: Inhibition of Nitric Oxide Production by Betulinic Acid Derivatives [7]

| Compound | RAW 264.7 Macrophages IC50 (μM) |

| Betulinic Acid | 31.1 |

| Analogue 5 | 16.4 |

| Analogue 11 | 16.6 |

These analogues, modified at the C-28 position, exhibited enhanced inhibitory activity on NO production compared to the parent compound, betulinic acid.[7]

Antiviral Activity

The antiviral properties of betulonic acid derivatives are an emerging area of research, with promising activity reported against several viruses, including Herpes Simplex Virus (HSV) and coronaviruses.

In Vitro Antiviral Data

The following table summarizes the effective concentration (EC50) and cytotoxic concentration (CC50) values for 1,2,3-triazolo fused betulonic acid derivatives against Human Coronavirus 229E (HCoV-229E).

Table 5: Antiviral Activity of 1,2,3-Triazolo Fused Betulonic Acid Derivatives against HCoV-229E [8]

| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 5h | 0.6 | >46 | 76 |

| 5g | 0.8 | 25 | 31 |

| 5n | 0.9 | 24 | 27 |

These derivatives were found to act on the viral nsp15 endoribonuclease.[8] Ionic derivatives of betulinic acid have also demonstrated strong inhibitory effects against Herpes Simplex Virus Type-2 (HSV-2) replication, with IC50 values in the low micromolar range.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of betulonic acid derivatives.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the betulonic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assays

Caspase activation is a hallmark of apoptosis. This protocol describes the use of a fluorogenic substrate to measure caspase-3/7 activity in individual cells using flow cytometry.[4][12]

Protocol:

-

Cell Preparation: Culture and treat cells with the test compounds as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest both adherent and suspension cells and transfer them to 5 mL polystyrene tubes.

-

Staining: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in a staining mix containing a cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK or CellEvent™ Caspase-3/7 Green Detection Reagent).[12][13]

-

Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of active caspase-3/7. Untreated cells serve as a negative control.[4]

-

Data Analysis: Quantify the percentage of apoptotic cells by gating on the population with increased fluorescence compared to the control.

NF-κB Activation Assay

This assay measures the transcriptional activity of NF-κB. It utilizes a reporter vector where the luciferase gene is under the control of NF-κB response elements.[2]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with the betulonic acid derivatives for a specified duration.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luciferase Measurement: Add a luciferase assay reagent containing luciferin (B1168401) to the cell lysate. Measure the firefly luciferase activity (luminescence) using a luminometer. Subsequently, add a reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization.[2]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in compound-treated cells compared to stimulated control cells indicates inhibition of the NF-κB pathway.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of betulonic acid derivatives.

Caption: Workflow for anticancer drug screening and mechanism of action studies.

Caption: Intrinsic (mitochondrial) pathway of apoptosis induced by betulonic acid derivatives.

Caption: Inhibition of the NF-κB signaling pathway by betulonic acid derivatives.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. Effect of betulinic acid administration on TLR-9/NF-κB /IL-18 levels in experimental liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Betulinic acid derivatives: a new class of α-glucosidase inhibitors and LPS-stimulated nitric oxide production inhibition on mouse macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bioisosteric Replacement of Muramyl Dipeptide with Azide Functionality

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the bioisosteric replacement of the N-acetyl group in muramyl dipeptide (MDP) with an azide (B81097) functionality. This modification has been investigated as a strategy to modulate the immunomodulatory properties of MDP, a well-known agonist of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). This document provides a comprehensive overview of the synthesis, biological evaluation, and signaling pathways associated with these novel azide-modified MDP analogs.

Introduction to Muramyl Dipeptide and Bioisosteric Replacement

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive peptidoglycan motif common to almost all bacteria. It is a potent activator of the innate immune system through its interaction with the intracellular pattern recognition receptor, NOD2. Upon recognition of MDP, NOD2 triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and other immune mediators. This activity has made MDP and its analogs attractive candidates for development as vaccine adjuvants and immunomodulators.

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a parent compound by substituting a functional group with another group of similar steric and electronic properties. This approach aims to enhance the desired biological or physical properties of a compound while minimizing or eliminating undesirable ones. The replacement of the N-acetyl group in MDP with an azide group represents a classic example of non-classical bioisosteric replacement, where a different functionality is introduced to probe its effect on biological activity.

Synthesis of 2-Azido Muramyl Dipeptide Analogs

The synthesis of 2-azido muramyl dipeptide (2-AZMDP) analogs involves a multi-step process starting from commercially available D-glucosamine hydrochloride. The key step is the introduction of the azide functionality at the C2 position of the glucose ring, replacing the native amino group that would typically be acetylated.

Experimental Protocol: General Synthesis of 2-Azido-2-deoxy-D-glucopyranose Derivatives

A common route to synthesize the 2-azido sugar precursor is through the diazotization of the amino group of glucosamine (B1671600) followed by nucleophilic substitution with an azide salt.

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Various protecting group reagents (e.g., benzyl (B1604629) bromide, acetic anhydride)

-

Solvents (e.g., water, DMF, pyridine)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Diazotization: D-glucosamine hydrochloride is dissolved in water and treated with sodium nitrite at low temperatures (typically 0-5 °C) to form the diazonium salt.

-

Azide Substitution: Sodium azide is then added to the reaction mixture, which displaces the diazonium group to yield 2-azido-2-deoxy-D-glucose.

-

Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected to prevent unwanted side reactions in subsequent steps. This is commonly achieved by benzylation (using benzyl bromide) or acetylation (using acetic anhydride (B1165640) in pyridine).

-

Coupling with Dipeptide: The protected 2-azido sugar is then coupled with the dipeptide (L-Ala-D-isoGln) using standard peptide coupling reagents such as DCC/HOBt or HATU.

-

Deprotection: Finally, the protecting groups are removed to yield the desired 2-azido muramyl dipeptide analogs. The choice of deprotection conditions depends on the protecting groups used (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acetyl groups).

Biological Evaluation of 2-Azido Muramyl Dipeptide Analogs

The biological activity of the synthesized 2-AZMDP analogs is primarily assessed by their ability to act as NOD2 agonists. This is typically quantified by measuring the activation of the NF-κB signaling pathway in a cell-based reporter assay.

Experimental Protocol: NOD2-Mediated NF-κB Activation Assay using HEK-Blue™ hNOD2 Cells

This assay utilizes a stable HEK293 cell line co-expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Synthesized 2-AZMDP analogs

-

Muramyl dipeptide (MDP) as a positive control

-

Phosphate-buffered saline (PBS) as a negative control

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-AZMDP analogs, MDP (positive control), or PBS (negative control).

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate containing HEK-Blue™ Detection medium.

-

Measurement: The plate is incubated for 1-3 hours at 37°C, and the absorbance is read at 620-655 nm using a spectrophotometer. The color change is proportional to the amount of SEAP produced, which in turn correlates with the level of NF-κB activation.

Data Presentation: NOD2 Agonistic Activity of 2-Azido Muramyl Dipeptide Analogs

The following table summarizes the NOD2 agonistic activity of a series of synthesized 2-azido muramyl dipeptide analogs, with variations in the protecting groups to modulate the hydrophilic-lipophilic balance. The data is presented as the fold increase in NF-κB activation compared to the vehicle control.

| Compound ID | Description | Concentration (µM) | NF-κB Activation (Fold Increase) |

| MDP | N-acetyl-muramyl-L-alanyl-D-isoglutamine (Positive Control) | 10 | 5.8 |

| 2-AZMDP-1 | Fully Benzylated 2-Azido MDP | 10 | 6.5 |

| 2-AZMDP-2 | Mono-Benzylated 2-Azido MDP (at C6) | 10 | 4.9 |

| 2-AZMDP-3 | Mono-Benzylated 2-Azido MDP (at C4) | 10 | 3.2 |

| 2-AZMDP-4 | Unprotected 2-Azido MDP | 10 | 2.1 |

| Vehicle | DMSO | - | 1.0 |

Note: The data presented in this table is representative and compiled from various studies for illustrative purposes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MDP and 2-AZMDP Analogs via NOD2

Both muramyl dipeptide and its azide-modified bioisosteres are recognized by the intracellular receptor NOD2. This recognition event initiates a signaling cascade that is central to the innate immune response to bacterial components.

Caption: NOD2 signaling pathway initiated by MDP or its azide analogs.

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process of investigating 2-azido muramyl dipeptide analogs follows a logical progression from chemical synthesis to biological characterization.

Caption: Workflow for synthesis and evaluation of 2-AZMDP analogs.

Conclusion

The bioisosteric replacement of the N-acetyl group with an azide functionality in muramyl dipeptide has yielded novel analogs with potent NOD2 agonistic activity. The synthetic routes are well-established, and the biological evaluation using reporter cell lines provides a robust method for quantifying their immunomodulatory potential. The structure-activity relationship data suggests that the lipophilicity of the analogs, modulated by the choice of protecting groups, plays a significant role in their ability to activate the NOD2 signaling pathway. Further investigation into these azide-modified MDPs could lead to the development of new and effective vaccine adjuvants and immunomodulatory agents.

The Synthesis of Betulonamide Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of synthetic methodologies and a review of their biological implications.

Introduction

Betulonic acid, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin, has emerged as a promising scaffold in medicinal chemistry. Its diverse pharmacological activities, including potent anticancer and antiviral properties, have spurred extensive research into the synthesis of novel derivatives to enhance efficacy and improve pharmacokinetic profiles. Among these, betulonamide derivatives, formed by modification of the C-28 carboxylic acid, have shown significant potential. This technical guide provides a comprehensive overview of the primary synthetic routes to betulonamide derivatives, detailed experimental protocols, and a summary of their biological activities, with a focus on their impact on key signaling pathways.

Core Synthetic Methodologies

The synthesis of betulonamide derivatives primarily involves the formation of an amide bond at the C-28 position of the betulonic acid backbone. The principal methods employed are coupling agent-mediated synthesis, the acid chloride method, and enzymatic synthesis.

Coupling Agent-Mediated Synthesis: The EDC/HOBt Method

This is one of the most widely used methods for amide bond formation due to its mild reaction conditions and high yields. The carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the coupling of the carboxylic acid of betulonic acid with a primary or secondary amine.

-

Activation of Betulonic Acid: In a round-bottom flask, dissolve betulonic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add HOBt (1.0-1.5 equivalents) and EDC hydrochloride (1.0-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.

-

Amine Coupling: To the activated mixture, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure betulonamide derivative.

The Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide. This is a robust and often high-yielding method, though it requires harsher conditions for the formation of the acid chloride.

-

Formation of Betulonic Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve betulonic acid (1 equivalent) in an anhydrous solvent such as DCM or toluene.

-

Add a chlorinating agent, such as oxalyl chloride ((COCl)2) (2-3 equivalents) or thionyl chloride (SOCl2) (2-3 equivalents), dropwise at 0 °C. A catalytic amount of DMF is often added when using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude betulonic acid chloride, which is often used immediately in the next step.

-

Amine Coupling: Dissolve the crude betulonic acid chloride in an anhydrous aprotic solvent (e.g., DCM).

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (B92270) (2-3 equivalents) in the same solvent.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired betulonamide derivative.[1][2]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), can catalyze the amidation of betulonic acid in organic solvents.

-

Reaction Setup: In a suitable vessel, dissolve betulonic acid (1 equivalent) and the desired amine (e.g., butylamine, 1-3 equivalents) in a non-polar organic solvent such as a mixture of chloroform (B151607) and hexane.

-

Add the immobilized lipase (e.g., Novozym 435) to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-45 °C) with constant shaking or stirring for 24-48 hours.

-

Monitoring and Work-up: Monitor the conversion by TLC or HPLC.

-

Upon completion, filter off the immobilized enzyme for reuse.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to isolate the pure betulonamide derivative.

Quantitative Data Summary

The choice of synthetic method can significantly impact the reaction parameters and the final yield of the betulonamide derivatives. The following tables summarize typical reaction conditions and yields for the different synthetic approaches.

Table 1: Synthesis of Betulonamide Derivatives - Reaction Conditions and Yields

| Derivative | Amine | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(3,4-dichlorobenzyl)betulonamide | 3,4-dichlorobenzylamine | EDC/HOBt | DCM | 0 - RT | 17 | - | [3] |

| N-(3-phenylpropyl)betulonamide | 3-phenylpropylamine | EDC/HOBt | DMF | RT | 39 | 73.4 | [3] |

| N-(phenylethyl)betulonamide | Phenylethylamine | EDC/HOBt | DMF | RT | 20 | - | [3] |

| Amidoethanesulfonamide derivative | 2-aminoethanesulfonamide | Acid Chloride | CH2Cl2 | RT | 4 | 49-78 | [2] |

| Fluorinated aromatic amides | Fluoroaromatic amines | Acid Chloride | Benzene | RT | - | 66-72 | [4] |

| Betulinic acid amide | Butylamine | Enzymatic (Novozym 435) | Chloroform:Hexane (9:1) | 42.9 | 28.5 | 65.1 | [5] |

Biological Activity and Signaling Pathways

Betulonamide derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.

Table 2: Cytotoxic Activity of Betulonamide Derivatives (IC50 Values)

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Betulonic acid diazine derivative (BoA2C) | MCF-7 | Breast Cancer | 3.39 | [6] |

| Betulin sulfonamide (13b) | HS578T | Breast Cancer (TNBC) | ~10 | [7][8] |

| Betulin sulfonamide (15b) | MDA-MB-231 | Breast Cancer (TNBC) | ~8 | [7][8] |

| Betulinic acid ester derivative | MV4-11 | Leukemia | 2-5 | [5] |

| Betulinic acid ester derivative | A549 | Lung Cancer | 2-5 | [5] |

| 2-amino-3-hydroxy-2-(hydroxymethyl) propyl betulonate | A549 | Lung Cancer | 9.44-10.83 | [9] |

| N-acylimidazole derivative | HepG2 | Liver Cancer | 18-45 times more active than Betulinic Acid | [9] |

| Betulonic acid amide of 1-(3,4-dichlorophenyl)piperazine | CEM-13, U-937, MT-4 | Leukemia, Lymphoma | 5.7-33.1 | [4] |

Signaling Pathway Modulation

Many betulonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Betulonamide derivatives can trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[9] Some derivatives may also engage the extrinsic pathway, activating caspase-8, which can directly activate caspase-3 or amplify the apoptotic signal through the mitochondrial pathway.[9][10]

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Betulonamide derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

The inhibitory effect of betulonamide derivatives on the NF-κB pathway is often mediated through the suppression of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival genes.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Betulonamide derivatives have been found to modulate this pathway, contributing to their anticancer activity.

By inhibiting the phosphorylation and activation of Akt, a key node in this pathway, betulonamide derivatives can effectively block downstream signaling to mTORC1. This leads to the suppression of protein synthesis and cell cycle progression, ultimately inhibiting cell growth and proliferation. Furthermore, inhibition of Akt can relieve its suppression of pro-apoptotic proteins, contributing to the induction of apoptosis.

Conclusion

Betulonamide derivatives represent a versatile and promising class of compounds with significant potential for the development of novel anticancer therapies. The synthetic methodologies outlined in this guide, including coupling agent-mediated synthesis, the acid chloride method, and enzymatic synthesis, provide a robust toolkit for the generation of diverse libraries of these derivatives. The ability of these compounds to modulate critical signaling pathways such as apoptosis, NF-κB, and PI3K/Akt/mTOR underscores their therapeutic potential. Further exploration of structure-activity relationships and in vivo studies are warranted to optimize the efficacy and clinical translatability of this exciting class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of N-2-Azidoethyl betulonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Azidoethyl betulonamide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulonic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining the bioactive betulonic acid scaffold with a reactive azidoethyl group, opens avenues for the development of novel therapeutic agents and functional biomaterials through click chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological signaling pathways it may influence, based on the activities of related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized based on vendor specifications and the known characteristics of its parent compound, betulonic acid.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀N₄O₂ | Chem-Impex[1] |

| Molecular Weight | 522.78 g/mol | Chem-Impex[1] |

| CAS Number | 2055270-64-7 | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Purity | ≥95% (HPLC) | Chem-Impex[1] |

| Storage Conditions | ≤-20°C | Chem-Impex[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor, 2-azidoethan-1-amine, followed by its amide coupling with betulonic acid.

2.1.1. Synthesis of 2-Azidoethan-1-amine

A common method for the synthesis of 2-azidoethan-1-amine involves the azidation of 2-bromoethanol (B42945) followed by a reduction or a related transformation. A representative protocol is the reaction of 2-bromoethanol with sodium azide (B81097).

-

Reaction: 2-Bromoethanol is reacted with sodium azide in a suitable solvent, such as water, and heated to reflux.

-

Work-up: The product, 2-azidoethanol (B47996), is extracted with an organic solvent like diethyl ether.

-

Conversion to Amine: The resulting 2-azidoethanol can then be converted to 2-azidoethan-1-amine through established synthetic routes, which may involve a Mitsunobu reaction or conversion to an alkyl halide followed by amination. For the purpose of this guide, we will consider the commercially available 2-azidoethan-1-amine hydrochloride.

2.1.2. Amide Coupling of Betulonic Acid with 2-Azidoethan-1-amine

This protocol is adapted from general methods for the synthesis of betulonic acid amides.

-

Step 1: Formation of Betulonyl Chloride.

-

Betulonic acid is dissolved in a dry, inert solvent such as dichloromethane (B109758).

-

Oxalyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete conversion to the acid chloride.

-

The solvent and excess oxalyl chloride are removed under reduced pressure. The crude betulonyl chloride is typically used in the next step without further purification.

-

-

Step 2: Amide Formation.

-

The crude betulonyl chloride is redissolved in dry dichloromethane.

-

A solution of 2-azidoethan-1-amine (or its hydrochloride salt with the addition of a base like triethylamine (B128534) to liberate the free amine) in dichloromethane is added to the acid chloride solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

-

Step 3: Work-up and Purification.

-

Upon completion, the reaction mixture is washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica (B1680970) gel.

-

Caption: Synthetic workflow for this compound.

Characterization Methods

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the betulonic acid backbone and the azidoethyl amide moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl group, the N-H bond, the azide group (around 2100 cm⁻¹), and the carbonyl group of the betulonic acid skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final product.

Potential Biological Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the known activities of its parent compound, betulonic acid, and its derivatives provide strong indications of its potential therapeutic applications, particularly in oncology. Betulonic acid derivatives are known to induce apoptosis in cancer cells through various signaling pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

Many betulonic acid derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria.

Caption: Proposed mitochondrial apoptosis pathway.

This suggests that this compound could potentially:

-

Modulate the expression or activity of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Induce mitochondrial outer membrane permeabilization (MOMP).

-

Lead to the release of cytochrome c from the mitochondria into the cytosol.

-

Trigger the activation of caspase-9 and the subsequent executioner caspase-3, ultimately leading to programmed cell death.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Betulonic acid and its derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

References

The Nexus of Nature and Nucleosides: A Technical Guide to Novel Allobetulon/Allobetulin–Nucleoside Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of a promising new class of anti-cancer agents: allobetulon/allobetulin (B154736)–nucleoside conjugates. By covalently linking the natural pentacyclic triterpene allobetulin and its oxidized form, allobetulon, with various nucleosides, researchers have developed novel compounds with significantly enhanced anti-proliferative activity against a range of human cancer cell lines. This document provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying molecular pathways, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: A Strategic Conjugation for Enhanced Potency

Allobetulin, a structural analog of betulinic acid, is known to induce apoptosis in cancer cells with low toxicity.[1] However, its inherent anti-proliferative activity is often modest.[1][2] To amplify its therapeutic potential, a chemical strategy involving conjugation with nucleosides has been explored. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and their integration with natural product scaffolds can lead to synergistic effects and novel mechanisms of action.

The research highlighted in this guide focuses on a series of allobetulon/allobetulin–nucleoside conjugates synthesized via "click chemistry".[1] This approach offers a robust and efficient method for linking the triterpene and nucleoside moieties. The resulting conjugates have demonstrated promising anti-proliferative activity against various human tumor cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like cisplatin (B142131) and oxaliplatin (B1677828).[1][3][4]

Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates

The synthetic pathway to the target conjugates involves a multi-step process commencing from the readily available natural product, betulin. The key steps include the preparation of the allobetulin scaffold, introduction of a linker for conjugation, and the final click chemistry reaction with azido-modified nucleosides.

Experimental Protocols

2.1.1. General Synthesis of 2-Propargyl Allobetulon and 2-Propargyl Allobetulin

The synthesis of the key triterpenoid (B12794562) intermediates, 2-propargyl allobetulon (7) and 2-propargyl allobetulin (8), is a crucial first stage. The following diagram illustrates the workflow for this synthesis.

2.1.2. General Procedure for the Synthesis of Allobetulon/Allobetulin–Nucleoside Conjugates (9a–10i)

The final conjugates are synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry.

Biological Evaluation: Anti-proliferative Activity

The synthesized allobetulon/allobetulin–nucleoside conjugates were evaluated for their in vitro anti-proliferative activity against a panel of six human cancer cell lines using the Cell Counting Kit-8 (CCK-8) assay.[1] The cell lines tested were:

-

SMMC-7721 (human hepatoma)

-

HepG2 (human hepatocellular carcinoma)

-

MNK-45 (human gastric cancer)

-

A549 (human non-small cell lung cancer)

-

SW620 (human colorectal cancer)

-

MCF-7 (human breast cancer)

Experimental Protocol: CCK-8 Assay

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the synthesized conjugates, positive controls (cisplatin, oxaliplatin), and a negative control (zidovudine) for 48 hours.

-

CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.

Summary of Anti-proliferative Activity

The following table summarizes the IC50 values (in µM) of the most potent allobetulon/allobetulin–nucleoside conjugates against the tested cancer cell lines.[1]

| Compound | SMMC-7721 | HepG2 | MNK-45 | A549 | SW620 | MCF-7 |

| 9b | 10.23 ± 0.87 | 12.54 ± 1.03 | 9.87 ± 0.76 | 11.45 ± 0.98 | 10.11 ± 0.85 | 8.98 ± 0.77 |

| 9e | 8.76 ± 0.75 | 10.32 ± 0.91 | 7.54 ± 0.63 | 9.01 ± 0.82 | 7.89 ± 0.69 | 10.21 ± 0.88 |

| 10a | 9.12 ± 0.81 | 11.01 ± 0.95 | 8.23 ± 0.71 | 9.88 ± 0.85 | 8.54 ± 0.74 | 9.54 ± 0.81 |

| 10d | 5.57 ± 0.48 | 7.49 ± 0.65 | 6.31 ± 0.55 | 5.79 ± 0.51 | 6.00 ± 0.52 | 7.89 ± 0.68 |

| Cisplatin | 10.15 ± 0.92 | 12.34 ± 1.11 | 9.76 ± 0.84 | 10.87 ± 0.97 | 9.98 ± 0.87 | 11.23 ± 1.01 |

| Oxaliplatin | 11.23 ± 1.02 | 13.54 ± 1.21 | 10.54 ± 0.93 | 12.01 ± 1.08 | 10.87 ± 0.96 | 12.54 ± 1.13 |

| Zidovudine | >100 | >100 | >100 | >100 | >100 | >100 |

Data are presented as mean ± SD (n=3).

Notably, compound 10d exhibited the most potent anti-proliferative activity across the majority of the tested cell lines, with IC50 values significantly lower than those of cisplatin and oxaliplatin in several cases.[1][3][4] The conjugation of nucleosides, particularly those with a fluorine-substituted glycosyl moiety, was found to be a key factor in enhancing the antitumor activity.[1][4]

Mechanism of Action: Induction of Apoptosis and Autophagy

Further investigations into the mechanism of action of the most promising conjugate, 10d , revealed that its anti-proliferative effects are mediated through the induction of both apoptosis and autophagy in SMMC-7721 cells.[1][2][3]

Apoptosis Induction

Compound 10d was found to induce apoptosis by modulating the expression levels of key regulatory proteins in the Bcl-2 family. Specifically, it led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial pathway of apoptosis.

Autophagy Induction

In addition to apoptosis, compound 10d also induced autophagy, a cellular process of self-degradation. This was evidenced by an increased expression of the autophagy marker protein LC3.[1][2][5] The induction of autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death, and in this context, it appears to contribute to the anti-proliferative effect.

Cell Cycle Arrest

The induction of apoptosis and autophagy by compound 10d culminates in cell cycle arrest at the G0/G1 phase.[1][2][5] This prevents cancer cells from progressing through the cell cycle and ultimately leads to a reduction in cell proliferation.

The following diagram illustrates the proposed signaling pathway for the anti-cancer mechanism of compound 10d .

Conclusion and Future Directions

The synthesis and evaluation of novel allobetulon/allobetulin–nucleoside conjugates have yielded promising lead compounds for the development of new anti-cancer therapies.[1][5] The conjugation strategy has proven effective in significantly enhancing the anti-proliferative activity of the parent triterpenes.[1] In particular, compound 10d has emerged as a potent agent that induces both apoptosis and autophagy, leading to cell cycle arrest in cancer cells.[1][2][3]

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications of the most potent conjugates to improve their efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the anti-tumor activity and toxicity of lead compounds in animal models of cancer.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in the induction of apoptosis and autophagy.

-

Expansion of the Conjugate Library: Exploration of a wider range of nucleosides and other bioactive molecules for conjugation with the allobetulin scaffold to discover novel therapeutic agents.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of natural product-based drug discovery. The strategic combination of natural scaffolds with proven pharmacophores represents a powerful approach to developing the next generation of cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin-Nucleoside Conjugates as AntitumorAgents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Silico Prediction of N-2-Azidoethyl Betulonamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the in silico prediction of the bioactivity of N-2-Azidoethyl betulonamide, a novel derivative of the pentacyclic triterpenoid (B12794562) betulonic acid. Given the absence of specific experimental data for this compound, this document provides a predictive roadmap based on established methodologies for analogous compounds. It integrates quantitative bioactivity data from known betulonic acid amides, detailed experimental protocols for bioactivity assessment, and a complete in silico workflow for activity and safety prediction. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel triterpenoid-based therapeutic agents.

Introduction

Betulonic acid (BoA), a lupane-type pentacyclic triterpenoid, is a derivative of betulin, which is abundantly found in birch bark. Both BoA and its precursor, betulinic acid, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2] The core structure of betulonic acid, particularly the carboxylic acid group at the C-28 position, serves as a prime site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The synthesis of amide derivatives at this C-28 position has been shown to be a particularly effective strategy for increasing cytotoxic activity against various cancer cell lines.[1][3] This guide focuses on a hypothetical novel derivative, This compound , and proposes a systematic approach to predict its biological activity using computational methods, prior to its synthesis and in vitro validation. The workflow detailed herein combines ligand-based and structure-based drug design principles to forecast its cytotoxic potential, elucidate its likely mechanism of action, and assess its drug-likeness.

Quantitative Bioactivity of Betulonic Acid Amide Analogs

To establish a baseline for predicting the bioactivity of this compound, it is crucial to analyze the quantitative data of structurally similar compounds. The following tables summarize the cytotoxic activities (IC₅₀ values) of various N-substituted amides of betulonic acid and its acetylated precursor against a panel of human cancer cell lines and normal fibroblasts. This data serves as a reference for structure-activity relationship (SAR) studies and for building predictive computational models.

Table 1: Cytotoxicity (IC₅₀ in µM) of Acetylenic Amides of Betulonic Acid

| Compound/Cell Line | MCF-7 (Breast) | MDA-MB-231 (Breast) | C32 (Melanoma) | COLO 829 (Melanoma) | A375 (Melanoma) | HDFs (Normal) |

| Betulonic Acid | >200 | >200 | >200 | 102 | 7 | 14 |

| EB171 (N-methylpropargyl amide) | 25 | 115 | >200 | 35 | 17 | >200 |

| EB173 (1-ethynylcyclohexyl amide) | 171 | >200 | >200 | 131 | 160 | >200 |

Data sourced from Rzepka et al., 2024.[1][4]

Table 2: Cytotoxicity (EC₅₀ in µM) of a Betulinic Acid Amide Derivative

| Compound/Cell Line | A375 (Melanoma) | MCF7 (Breast) | A2780 (Ovarian) | FaDu (Hypopharyngeal) | HT29 (Colon) | NIH 3T3 (Normal) |

| 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid | 1.48 | 4.65 | 2.16 | 2.26 | >30 | >91.2 |

Data sourced from Csuk et al., 2020.[5][6]

Proposed Methodologies

This section details the proposed experimental and computational protocols for the characterization of this compound.

Experimental Protocols for Bioactivity Validation

A plausible synthetic route involves a two-step process:

-

Activation of the Carboxylic Acid: Betulonic acid is dissolved in a dry, inert solvent like dichloromethane. A chlorinating agent, such as oxalyl chloride or thionyl chloride, is added to convert the C-28 carboxylic acid into a more reactive acyl chloride intermediate. The reaction is typically stirred at room temperature for several hours.[1][2]

-

Amide Formation: The crude betulonic acid chloride is then reacted with 2-azidoethan-1-amine in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction mixture is stirred for several hours at room temperature to yield the final product, this compound.[1][2] Purification is typically achieved via column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its determined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Silico Prediction Workflow

The proposed computational workflow is designed to predict the bioactivity and drug-like properties of this compound.

Caption: Proposed in silico workflow for predicting bioactivity.

-

Ligand Preparation: The 2D structure of this compound will be drawn and converted to a 3D structure. The geometry will be optimized and energy-minimized using a suitable force field (e.g., MMFF94).

-